molecular formula C7H8Cl2FNO B13705309 O-(4-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride

O-(4-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride

Cat. No.: B13705309
M. Wt: 212.05 g/mol
InChI Key: RUQIXJTXDWUOEU-UHFFFAOYSA-N
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Description

O-(4-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a benzyl ring substituted with chlorine (position 4) and fluorine (position 3). This compound serves as a key reagent in organic synthesis, particularly in oxime formation for derivatizing carbonyl groups (aldehydes/ketones). Its structure combines electron-withdrawing substituents (Cl and F), enhancing electrophilicity and influencing reaction kinetics and selectivity.

Properties

Molecular Formula

C7H8Cl2FNO

Molecular Weight

212.05 g/mol

IUPAC Name

O-[(4-chloro-3-fluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7ClFNO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H

InChI Key

RUQIXJTXDWUOEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CON)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

O-(4-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

O-(4-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of O-(4-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Fluorine and chlorine substituents enhance electrophilicity, promoting nucleophilic attack on carbonyl groups. Pentafluorobenzyl (FLOROX) exhibits the strongest electron-withdrawing effect, followed by trifluoromethyl (CF₃) and chloro-fluoro combinations.
  • Synthesis: Most derivatives are synthesized via nucleophilic substitution between halogenated benzyl bromides and hydroxylamine precursors.

Physical Properties

Critical physical parameters include melting points (mp) and purity, which influence handling and applications:

Compound Melting Point Purity CAS Number
O-(Pentafluorobenzyl)hydroxylamine HCl 215°C >98.0% 57981-02-9
O-(4-Bromophenyl)hydroxylamine HCl Not reported 95% Not provided
O-(Trifluoromethylbenzyl)hydroxylamine HCl Not reported Not provided 321574-29-2

Insights :

  • FLOROX’s high melting point (215°C) suggests stability under thermal stress, making it suitable for high-temperature derivatization in GC/MS .
  • Chloro-fluoro derivatives likely have moderate melting points, balancing reactivity and stability.
Reactivity in Derivatization
  • FLOROX : Forms stable oximes with ketones/aldehydes; subsequent silylation enhances volatility for GC/MS analysis .
  • Methoxyamine (MOX) : Less electrophilic than fluorinated derivatives; used for less sterically hindered carbonyl groups .
  • Chloro-Fluoro Derivative : Expected to exhibit intermediate reactivity, targeting specific carbonyl compounds in synthetic or analytical workflows.

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